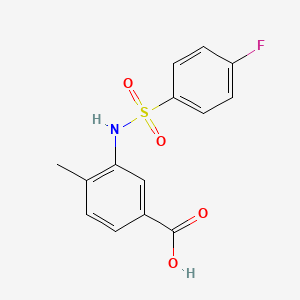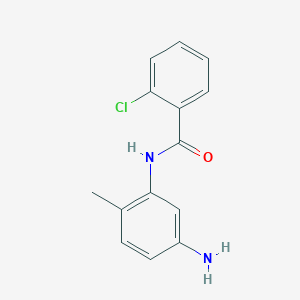
N-(5-amino-2-methylphenyl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds like “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” has been reported. These compounds were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones . Another method involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, “N-(5-Amino-2-methylphenyl)propanamide” has a molecular formula of C10H14N2O, an average mass of 178.231 Da, and a monoisotopic mass of 178.110611 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “N-(5-Amino-2-methylphenyl)propanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 370.8±30.0 °C at 760 mmHg, and a flash point of 178.1±24.6 °C .科学的研究の応用
Synthesis and Biological Activity
- Research has demonstrated the synthesis of related compounds with significant biological activities. For instance, a series of compounds, including those similar in structure to N-(5-amino-2-methylphenyl)-2-chlorobenzamide, have been prepared and evaluated for their antimalarial activity, showing promising results against Plasmodium berghei in mice, indicating potential for clinical trial in humans (Werbel et al., 1986).
Herbicidal Activity
- Compounds related to this compound, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active, showing potential utility in agricultural applications for controlling annual and perennial grasses (Viste et al., 1970).
Antitumor Activity
- The synthesis and evaluation of derivatives have highlighted their potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The metabolism of these compounds is suspected to play a crucial role in their mode of action, which remains to be fully elucidated (Chua et al., 1999).
Pharmacological Profile
- In-depth pharmacological profiling of related compounds has been conducted, revealing potent inverse agonist activity at specific receptor sites, suggesting potential applications in treating psychiatric disorders (Vanover et al., 2006).
Chemical Modification and Applications
- Studies have explored the reversible blocking of amino groups, demonstrating the utility of related chemical processes in synthetic chemistry and potentially in drug development (Dixon & Perham, 1968).
Corrosion Inhibition
- Research into pyranopyrazole derivatives, closely related to this compound, has shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions, indicating their potential for industrial applications (Yadav et al., 2016).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Mode of Action
It’s known that similar compounds act as inhibitors of certain enzymes, disrupting the normal function of microbial cells, leading to their death
Biochemical Pathways
Related compounds have been found to interfere with the synthesis of essential components of microbial cells, leading to their death .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities, suggesting that they may disrupt the growth of microbial cells and neutralize harmful free radicals .
特性
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEYRMYSVPHKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
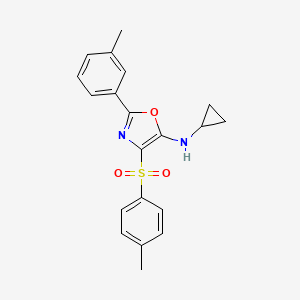
![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)
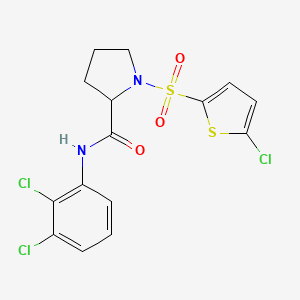
![N-[2-(4-Chloro-3-fluoro-2-morpholin-4-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2748521.png)
![4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2748522.png)
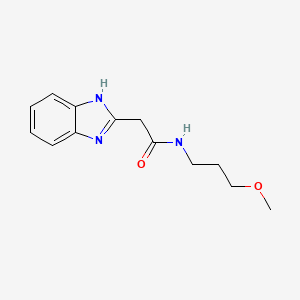
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2748526.png)
![N-(2-cyanophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2748527.png)
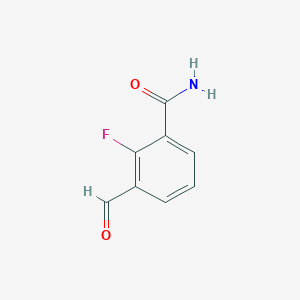
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2748530.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2748532.png)
![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2748533.png)
